2-(Dimethylamino)-4-methyl-5-aminopyridine trihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential applications in pharmacology, particularly as an inhibitor of neuronal nitric oxide synthase (nNOS). This compound is classified under the category of substituted pyridines, which are known for their diverse biological activities.
The compound's structure can be derived from pyridine, a basic heterocyclic organic compound. It falls under the broader classification of heterocyclic compounds, specifically those containing nitrogen atoms in their ring structure. The trihydrochloride form indicates that it exists as a salt with three hydrochloric acid molecules associated with it, enhancing its solubility and stability in aqueous solutions.
The synthesis of 2-(Dimethylamino)-4-methyl-5-aminopyridine trihydrochloride typically involves several steps:
These methods ensure that the desired compound is synthesized efficiently while maintaining purity and yield.
The molecular formula for 2-(Dimethylamino)-4-methyl-5-aminopyridine trihydrochloride is . Its structure features a pyridine ring with three substituents:
The presence of multiple nitrogen atoms in its structure contributes to its basicity and potential reactivity.
2-(Dimethylamino)-4-methyl-5-aminopyridine trihydrochloride can participate in various chemical reactions:
These reactions highlight both the utility and potential risks associated with handling this compound.
The mechanism of action for 2-(Dimethylamino)-4-methyl-5-aminopyridine trihydrochloride primarily involves its role as an inhibitor of neuronal nitric oxide synthase. By binding to the active site of nNOS, it prevents the conversion of L-arginine to nitric oxide, thereby modulating neurotransmission and vascular function. This inhibition can have therapeutic implications in treating neurodegenerative diseases and conditions associated with excessive nitric oxide production.
Relevant data regarding these properties are essential for understanding how this compound behaves in different environments.
2-(Dimethylamino)-4-methyl-5-aminopyridine trihydrochloride has several significant applications in scientific research:
Quantum chemical calculations provide foundational insights into the electronic properties governing the behavior of 2-(Dimethylamino)-4-methyl-5-aminopyridine (core structure before salt formation). Studies employing Møller–Plesset perturbation theory (MP2) with basis sets like 6-31G(d) and 6-31++G(d,p) reveal key structural features. The amino group attached to the pyridine ring exhibits significant pyramidalization, a characteristic confirmed by the asymmetry in hydrogen dihedral angles arising from electrostatic repulsions with adjacent hydrogens. This non-planarity impacts electron delocalization into the aromatic system. Bond length analysis shows:
These methods also quantify the energy barrier for amino group inversion, a crucial dynamic property. The transition state activation energy for pyramidal nitrogen inversion is remarkably low (0.41 kcal/mol at B3LYP/6-311++G(d,p)), indicating high conformational flexibility at physiological temperatures [3]. Furthermore, tautomerization studies involving proton transfer between ring nitrogen and amino group atoms reveal a significantly higher energy barrier (44.81 kcal/mol), confirming the canonical aminopyridine form (2A4MP1) as the dominant and most stable tautomer, approximately 13.60 kcal/mol more stable than the nearest alternative tautomer (2A4MP2) [3].
Table 1: Key Structural Parameters from Quantum Chemical Calculations
Parameter | Method/Basis Set | Value | Significance |
---|---|---|---|
C-Npy Bond Length | MP2/6-31++G(d,p) | ~1.340-1.348 Å | Shorter than standard aromatic C-N, indicates partial double bond character. |
N-H Bond Length (amino) | B3LYP/6-311++G(d,p) | ~1.009-1.011 Å | Matches experimental data; relevant for H-bonding potential. |
Amino Group Inversion Barrier | B3LYP/6-311++G(d,p) TS | 0.41 kcal/mol | Very low barrier, high conformational flexibility. |
Proton Transfer Barrier | B3LYP/6-311++G(d,p) TS | 44.81 kcal/mol | Confirms canonical aminopyridine as the overwhelmingly dominant tautomeric form. |
Dominant Tautomer Stability | B3LYP/6-311++G(d,p) (ΔG) | -13.60 kcal/mol | Canonical form (2A4MP1) is significantly more stable than next closest tautomer. |
Density Functional Theory calculations yield critical descriptors predicting the chemical reactivity and potential binding interactions of the pyridine core. Key descriptors include:
Molecular docking simulations position 2-(Dimethylamino)-4-methyl-5-aminopyridine within the oxygenase domain of iNOS, leveraging the known binding modes of related 2-aminoquinoline and 2-aminopyridine inhibitors [1]. Key interactions identified include:
Comparative docking against other NOS isoforms (e.g., neuronal nNOS, endothelial eNOS) reveals the basis for potential selectivity. The sub-pocket accommodating the 2-dimethylamino and 4-methyl groups exhibits structural divergence between isoforms. For instance, the presence of His342 in human nNOS versus smaller hydrophobic residues in iNOS or eNOS can influence the optimal substituent pattern for selectivity. Docking scores (e.g., Glide scores, AutoDock binding energies) for poses involving heme coordination and key H-bonds typically range from -8.0 to -10.0 kcal/mol, indicating favorable binding potential, consistent with measured Ki values for similar compounds in the low micromolar to sub-micromolar range [1].
Table 2: Key Interactions of the Pyridine Core in NOS Docking Poses
Structural Feature | Interaction Partner in iNOS | Interaction Type | Role in Binding/Selectivity |
---|---|---|---|
5-Amino Group (-NH₂) | Heme Iron (Fe) | Coordinate Covalent Bond | Mimics L-Arg guanidinium; anchors inhibitor in active site. |
5-Amino Group (-NH₂) | Glu377 (carboxylate) | Hydrogen Bond (Donor) | Mimics L-Arg binding; stabilizes anionic intermediate. |
Pyridine Nitrogen | Backbone NH (e.g., Gln263) | Hydrogen Bond (Acceptor) | Stabilizes orientation near heme. |
2-(Dimethylamino) Group | Hydrophobic Pocket (e.g., Met349, Ala351) | Van der Waals / Hydrophobic | Fills sub-pocket; potential for isoform-specific optimization. |
2-(Dimethylamino) Group | His342 (hnNOS specific) | Potential H-bond / Polar Interaction | Key for nNOS selectivity; His342 smaller/more polar in hnNOS. |
4-Methyl Group | Ile350, Val352, Heme Propionate | Van der Waals / Hydrophobic | Enhances affinity; minimal steric hindrance. |
Systematic computational exploration of substituent effects at each position of the pyridine ring core defines the chemical space for optimizing target affinity (e.g., for iNOS or nNOS) and physicochemical properties:
Pharmacophore models derived from the 2-(Dimethylamino)-4-methyl-5-aminopyridine scaffold and related active NOS inhibitors define the essential 3D spatial arrangement of chemical features necessary for inhibition:
Quantitative pharmacophore models are generated using software like Schrödinger's Phase or MOE. Validation involves screening databases of known active and inactive compounds, yielding enrichment factors (EF₁₀₀) typically > 25 for this scaffold class, confirming their predictive power for identifying novel NOS inhibitors [1] [4]. These models emphasize the necessity of the 5-amino HBD and the aromatic core, while highlighting the tolerance for variation in the hydrophobic features associated with positions 2 and 4 – aligning perfectly with the position-specific tolerance analysis. The pharmacophore serves as a definitive 3D query for virtual screening and a guide for scaffold hopping efforts focused on maintaining these critical interactions while exploring novel chemotypes (e.g., replacing pyridine with other N-heteroaromatics like aminotriazines or aminopyrimidines, provided the HBD-HBA distance constraints are satisfied) [1] [4].
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